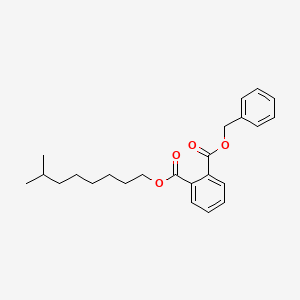

Benzyl (7-methyloctyl) phthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-O-benzyl 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-19(2)12-6-3-4-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-20-13-7-5-8-14-20/h5,7-10,13-16,19H,3-4,6,11-12,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTZLYGDXPHVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721439 | |

| Record name | Benzyl 7-methyloctyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126198-74-1 | |

| Record name | Benzyl 7-methyloctyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Isononyl Phthalate (mixture of branched chain isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Phthalate Ester Grouping

Phthalate (B1215562) esters, or phthalates, are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). medchemexpress.com Their molecular structure is characterized by a diester of phthalic acid. Phthalates are generally categorized into two main groups based on their molecular weight: high-molecular-weight (HMW) phthalates and low-molecular-weight (LMW) phthalates. medchemexpress.com This distinction is crucial as it often correlates with their application, environmental behavior, and toxicological profiles.

Benzyl (B1604629) (7-methyloctyl) phthalate, with its chemical formula C24H30O4, falls into a category of phthalates with both an aromatic (benzyl) and a branched alkyl (7-methyloctyl) side chain. nih.gov This structure distinguishes it from more ubiquitously studied phthalates like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP). Its synonym, Benzyl Isononyl Phthalate, further places it within the isononyl series of phthalates. nih.gov The presence of both a benzyl group and a branched alkyl chain can influence its physical and chemical properties, such as its solubility, volatility, and interaction with biological systems.

Academic Significance and Research Trajectories

The academic significance of phthalate (B1215562) research is rooted in their widespread presence in the environment and their potential as endocrine-disrupting chemicals (EDCs). researchgate.net EDCs are substances that can interfere with the body's hormonal systems. researchgate.net Research has explored the association of various phthalates with a range of health concerns. researchgate.net

Due to the vast number of phthalate compounds, research has historically prioritized those with high production volumes and significant human exposure, such as DEHP, DBP, and Butyl Benzyl (B1604629) Phthalate (BBP). epa.gov Consequently, specific research on Benzyl (7-methyloctyl) phthalate is limited. However, the study of structurally similar compounds like BBP provides valuable insights into potential research trajectories for less-studied phthalates. For instance, research on BBP has investigated its metabolism, environmental fate, and toxicological effects. mdpi.comwho.intnih.govnih.gov Studies on BBP have explored its absorption, distribution, metabolism, and excretion in animal models, identifying its primary metabolites. who.intnih.gov The environmental occurrence and degradation of BBP have also been a focus, with studies examining its presence in various environmental compartments and its breakdown through biological and chemical processes. researchgate.netnih.gov

Methodological Approaches in Contemporary Phthalate Research

Established Synthetic Pathways for Benzyl (B1604629) (7-methyloctyl) Phthalate and Related Isomers

The traditional and most common route for synthesizing Benzyl (7-methyloctyl) phthalate and its isomers involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohols, namely benzyl alcohol and 7-methyloctanol. This process can be conducted in one or two steps.

A common industrial method for producing mixed-ester phthalates like this compound involves a two-step process. The first step is the reaction of phthalic anhydride with one of the alcohols, for instance, 7-methyloctanol, to form a monoester. This intermediate is then reacted with the second alcohol, benzyl chloride, to yield the final diester. epa.gov Alternatively, phthalic anhydride can be reacted with a surplus of alcohol at elevated temperatures, typically around 90°C. epa.gov

Another established pathway is through transesterification. This process involves the reaction of an existing dialkyl phthalate, such as dimethyl or diethyl phthalate, with a higher boiling point alcohol. google.com For instance, benzyl butyl phthalate can be converted to benzyl decyl phthalate by reacting it with decyl alcohol. google.com This method is particularly useful for producing unsymmetrical esters.

Esterification Reaction Principles

The synthesis of this compound is fundamentally based on the Fischer-Speier esterification principle. This reaction involves the acid-catalyzed esterification of a carboxylic acid (or its anhydride) with an alcohol. In the context of this compound, phthalic anhydride reacts with benzyl alcohol and 7-methyloctanol. nih.gov

The reaction is an equilibrium process, and to achieve high yields of the ester, it is essential to remove the water formed during the reaction. google.com This is often accomplished by azeotropic distillation or by carrying out the reaction at a temperature that allows for the continuous removal of water. google.com The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. aip.org

The general mechanism involves the protonation of the carbonyl oxygen of the phthalic anhydride by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the ester.

Catalyst Systems in Phthalate Synthesis

A variety of catalysts are employed in phthalate synthesis to accelerate the esterification reaction. The choice of catalyst can significantly impact the reaction rate, yield, and purity of the final product.

Homogeneous Acid Catalysts: Strong mineral acids such as sulfuric acid and p-toluenesulfonic acid are traditionally used as catalysts in phthalate production. csic.es They are highly active and effective at relatively low temperatures (140-160°C). aip.orggoogle.com However, their use is associated with issues like reactor corrosion, complex post-treatment to neutralize the acid, and the formation of by-products. csic.esgoogle.com

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed and are gaining prominence. These include:

Sulfated Zirconia: An efficient solid acid catalyst for the esterification of fatty acids with alcohols. rsc.org Its activity is linked to the number of Brönsted acid sites. rsc.org

Ion-Exchange Resins: Resins like Amberlyst-15 have shown high catalytic activity and can be easily separated from the reaction mixture and reused. oru.edu

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts. oru.edu

Other Metal Oxides: Tungstated zirconia and sulfated tin oxide have also demonstrated high conversion rates in esterification reactions. oru.edu

Organometallic Catalysts: Titanium, zirconium, and tin-based catalysts, such as tetra-isopropyl titanate, are also used in the production of plasticizer esters. google.comgoogle.com

Amine Catalysts: In some processes, organic amines like triethylamine (B128534) can be used as catalysts, particularly in the reaction of a monoester salt with an alkyl halide. google.com

Novel and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This trend has also influenced the production of phthalates, with research focusing on greener synthetic routes and process optimization.

Exploration of Environmentally Benign Synthetic Routes

The exploration of greener synthetic pathways for phthalates aims to reduce the environmental impact of their production by using less hazardous materials and more efficient processes.

Enzymatic Synthesis: Lipases are being investigated as biocatalysts for the synthesis of phthalates. Enzymatic reactions offer high selectivity and operate under milder conditions, reducing energy consumption and by-product formation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. anton-paar.com It allows for rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods. anton-paar.comnih.govrsc.org This technique has been successfully applied to the synthesis of various esters and heterocyclic compounds. anton-paar.com

Use of Greener Solvents: Research is underway to replace traditional volatile organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids.

Process Optimization for Industrial and Laboratory Production

Optimizing the synthesis process is crucial for both large-scale industrial production and laboratory-scale synthesis to improve efficiency, reduce costs, and minimize waste.

Key areas of process optimization include:

Catalyst Selection and Reuse: The development of highly active and reusable solid acid catalysts is a major focus. oru.edu This simplifies the purification process and reduces waste.

Reaction Conditions: Optimizing parameters such as temperature, pressure, and reactant ratios can significantly improve the yield and selectivity of the desired phthalate. For instance, in the production of butyl benzyl phthalate, controlling the reaction temperature between 90-140°C and maintaining a pH ≥ 8 is crucial. google.com

Continuous Flow Reactors: Shifting from batch reactors to continuous flow systems can offer better control over reaction parameters, leading to higher consistency and productivity, especially for large-scale production. csic.es

Purification Techniques: Developing more efficient purification methods, such as high-temperature stripping under vacuum, can effectively remove impurities and unreacted starting materials. patentlyfood.com

Derivatization Strategies for Analytical and Mechanistic Studies

For analytical purposes, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis, derivatization of phthalates and their metabolites is often necessary. nih.govmdpi.com Derivatization converts the polar and less volatile analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity. researchgate.net

Common derivatization techniques include:

Silylation: This is a widely used method where an active hydrogen in a hydroxyl or carboxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netresearchgate.netnumberanalytics.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. researchgate.net Silylation improves the volatility and thermal stability of the analytes. numberanalytics.com

Esterification/Alkylation: This involves converting carboxylic acid groups into esters, for example, by methylation to form methyl esters. mdpi.com

Acylation: This technique introduces an acyl group into the molecule.

While derivatization is often required, some modern analytical methods aim to eliminate this step to simplify the procedure and reduce the use of potentially toxic derivatizing agents. nih.govresearchgate.netoregonstate.edu

Analytical Detection and Quantification in Environmental Matrices

Advanced analytical methods, primarily based on chromatography coupled with mass spectrometry (GC-MS or LC-MS), are employed for the detection and quantification of phthalates in environmental samples. researchgate.netnih.gov These techniques allow for the separation and identification of individual phthalate isomers, but their application is contingent on the availability of analytical standards and the inclusion of the target compound in the analytical method.

A thorough search of scientific literature did not yield specific studies detailing the analytical detection, quantification, or environmental concentrations of this compound in any environmental matrix. The following subsections reflect this absence of specific data.

While phthalates, in general, are known to be released into the atmosphere from various products and can be transported over long distances, no specific research on the atmospheric distribution or transport mechanisms of this compound could be located. researchgate.netwho.int Studies on house dust and indoor air have identified other phthalates like BBP, but data for the 7-methyloctyl isomer is absent. epa.govnorman-network.net

The presence of various phthalates in surface water, groundwater, and drinking water is well-documented, with concentrations of common phthalates like BBP generally found at low levels (well below 10 μg/L). nih.govwho.intkoszalin.pl The compounds' low water solubility means they often adsorb to suspended organic matter. nih.gov However, specific studies monitoring the presence or detailing the hydrogeochemical interactions of this compound in aquatic systems are not available.

Phthalates are known to accumulate in soils and sediments. nih.govelsevierpure.com For instance, studies in Taiwan's rivers found mean concentrations of BBP in sediment to be 0.22 mg/kg (dry weight) in the low-flow season. nih.gov Similarly, research in agricultural soils has detected various phthalates. pjoes.com Despite the established presence of other phthalates in the terrestrial environment, no data exists for the compartmentation of this compound in soil and sediment.

Wastewater treatment plants are a significant pathway for phthalates entering the environment. nih.govnih.gov Due to their properties, many phthalates are transferred from wastewater to settled sludge during treatment. nih.gov While compounds like BBP are commonly found in municipal wastewater and sludge, specific monitoring data for this compound in wastewater effluents is absent from the reviewed literature. nih.govresearchgate.net

Global and Regional Environmental Footprinting

Establishing a global or regional environmental footprint requires extensive monitoring data from diverse locations. For many widely produced phthalates, such data exists, allowing for trend analysis and risk assessment. nih.govepa.gov

The detection of certain medium-chain phthalates in remote locations indicates their potential for long-range environmental transport. canada.ca However, a comprehensive search of scientific literature yielded no studies that have detected or measured background concentrations of this compound in remote environments. This data gap prevents any assessment of its persistence or long-range transport potential.

Anthropogenic Source Contributions and Dispersion Modeling

This compound, part of a chemical mixture identified as benzyl C7-9-branched and linear alkyl esters (B79P), does not occur naturally in the environment. canada.ca Its presence is a direct result of human industrial activity. The primary applications for this group of medium-chain phthalates are as plasticizers in various products and as components in industrial formulations.

Major uses for the B79P mixture include adhesives, sealants, paints, and coatings, particularly within the construction and automotive sectors. canada.caindustrialchemicals.gov.au In the automotive industry, these phthalates may be added to paints, coatings, or resins that are subsequently molded into vehicle parts. canada.ca While not manufactured in Canada, B79P is imported for these uses, with import quantities reported to be between 100,000 and 1,000,000 kg in 2012, highlighting a significant volume in commerce. canada.ca

The release of these substances into the environment can occur throughout their lifecycle, from manufacturing processes to the use and disposal of products containing them. nih.gov Due to their use in a wide array of consumer and industrial goods, their dispersion into the environment is widespread. nih.gov

Dispersion modeling studies predict the environmental fate of these compounds. When released into aquatic environments, substances like this compound are expected to partition from the water column to sediment, a tendency driven by their molecular size and low water solubility. canada.ca This partitioning behavior suggests that sediments are a significant environmental sink for this class of phthalates.

Table 1: Reported Industrial Applications of Benzyl C7-9-Branched and Linear Alkyl Esters (B79P)

| Industry | Application |

| Construction | Adhesives, Sealants |

| Automotive | Adhesives, Sealants, Paints, Coatings, Resins for parts |

| General Manufacturing | Plasticizer |

Phase Partitioning and Sorption Dynamics

The environmental transport and ultimate fate of this compound are governed by its physicochemical properties, which dictate how it partitions between different environmental phases such as water, soil, sediment, and air. This process, known as phase partitioning, includes liquid-solid sorption and vapor-phase distribution.

Liquid-Solid Partitioning Coefficients

These substances are characterized as hydrophobic, meaning they have a low affinity for water and a high affinity for organic matter. canada.ca This property leads to their strong adsorption to soil and sediment particulates. canada.ca The tendency of a chemical to partition from water into an organic phase can be estimated by its octanol-water partition coefficient (Kow). A computed property, the XLogP3 value, serves as an estimate of the log Kow. For this compound, this value is notably high, indicating a strong tendency to sorb to organic carbon in soil and sediment rather than remaining dissolved in water.

Table 2: Computed Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₄ | PubChem nih.gov |

| Molecular Weight | 382.5 g/mol | PubChem nih.gov |

| XLogP3 (Log Kₒw) | 7.3 | PubChem nih.gov |

This high XLogP3 value supports the prediction from dispersion models that the compound will predominantly be found in sediment and soil rather than in the water column. canada.ca

Vapor-Phase Distribution and Volatilization Studies

The distribution of a chemical into the vapor phase is determined by its volatility, often described by its vapor pressure and Henry's Law constant. Specific experimental studies detailing these parameters for this compound are scarce.

However, research on the group of medium-chain phthalates, which includes this compound, indicates that they have a limited potential for volatilization from water. canada.ca This low volatility suggests that the compound is not likely to be significantly transported through the atmosphere. Instead, its environmental distribution will be dominated by its movement in water and its subsequent sorption to solid matrices like soil and sediment. The low potential for volatilization, combined with strong sorption to solids, implies that once released into the environment, this compound is likely to be persistent in soil and sediment.

Environmental Fate and Biogeochemical Cycling

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through the action of light (photolysis), water (hydrolysis), and reactive oxygen species (oxidation).

Photolysis Mechanisms and Quantum Yields

Photolysis is the degradation of a molecule caused by the absorption of light energy. For phthalates, this can occur through direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and produce reactive species that then degrade the phthalate (B1215562). Research on other phthalates indicates that photodegradation can be a relevant pathway in sunlit surface waters and in the atmosphere. However, no specific studies on the photolysis mechanisms or quantum yields for Benzyl (B1604629) (7-methyloctyl) phthalate were identified.

Hydrolysis Processes in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phthalate esters can undergo hydrolysis of their ester bonds, yielding the corresponding alcohol and phthalic acid. The rate of hydrolysis is highly dependent on pH and temperature. Under most environmental conditions (neutral pH), the abiotic hydrolysis of many phthalates is considered a slow process. mdpi.com Specific kinetic data for the hydrolysis of Benzyl (7-methyloctyl) phthalate under various environmental conditions are not documented in the available literature.

Oxidation Reactions and By-product Formation

Oxidation in the environment is often mediated by highly reactive species such as hydroxyl radicals (•OH), which can be generated photochemically. These radicals can attack the aromatic ring and the alkyl chains of phthalates, leading to their degradation. Studies on other phthalates have identified various oxidation by-products. cpsc.gov However, research detailing the specific oxidation reactions and the resulting by-products for this compound is not available.

Biotic Transformation and Biodegradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is considered the primary degradation pathway for most phthalates in the environment. mdpi.com

Microbial Degradation Pathways in Aerobic Systems

In the presence of oxygen, many microorganisms can utilize phthalates as a source of carbon and energy. The typical aerobic degradation pathway for phthalate esters involves the initial hydrolysis of the ester bonds by esterases or lipases to form phthalic acid and the corresponding alcohols. The phthalic acid is then further degraded through a series of enzymatic reactions. While numerous bacterial strains capable of degrading various phthalates have been isolated and studied, canada.ca there are no specific studies in the reviewed literature that detail the aerobic microbial degradation pathways of this compound.

Anaerobic Biotransformation Mechanisms

Under anaerobic (oxygen-free) conditions, such as in sediments and some wastewater treatment processes, the biodegradation of phthalates can also occur, although generally at a slower rate than in aerobic systems. The anaerobic degradation pathways are typically more complex and less well-understood than their aerobic counterparts. Research on other phthalates has shown that anaerobic biotransformation is possible. canada.ca However, specific information on the anaerobic biotransformation mechanisms of this compound has not been reported.

Enzymatic Systems Involved in Phthalate Biodegradation

The biodegradation of phthalate esters, including by inference this compound, is a multi-step process mediated by various microbial enzymatic systems. The initial and critical step is the hydrolysis of the ester bonds. nih.govnih.gov

Esterases and Hydrolases: The breakdown of phthalates is initiated by hydrolase enzymes, specifically carboxylesterases, that attack the ester linkages. nih.govdiva-portal.org This process typically occurs in a stepwise manner. First, a diesterase hydrolyzes one of the ester bonds, converting the parent phthalate diester into a monoester metabolite and an alcohol. nih.govacs.org In the case of this compound, this would likely result in Mono-(7-methyloctyl) phthalate and benzyl alcohol, or Monobenzyl phthalate and 7-methyloctanol. Subsequently, a monoesterase hydrolyzes the remaining ester bond to form phthalic acid and the corresponding alcohol. nih.govacs.org

The structure of the phthalate's alkyl side chains significantly influences the efficiency of these enzymes. Phthalates with long or branched alkyl chains, such as the 7-methyloctyl group, are generally more resistant to enzymatic hydrolysis due to steric hindrance, which can impede the enzyme's access to the ester bond. nih.govresearchgate.netnih.gov However, various microorganisms have evolved esterases capable of degrading these more complex phthalates. For instance, a novel esterase, GoEst15, from Gordonia sp. has shown activity against bulky phthalates like di(2-ethylhexyl) phthalate (DEHP). acs.orgacs.org

Dioxygenases and Subsequent Degradation: Following the initial hydrolysis to phthalic acid, the aromatic ring is cleaved. This process is typically initiated by phthalate dioxygenases, which are inducible enzymes that introduce hydroxyl groups onto the benzene (B151609) ring. nih.gov This hydroxylation destabilizes the aromatic structure, leading to ring cleavage and eventual mineralization into central metabolic pathway intermediates, such as those in the Krebs cycle. nih.gov In anaerobic environments, phthalate degradation can proceed via activation to phthaloyl-CoA, followed by decarboxylation to benzoyl-CoA, which is then further metabolized. nih.gov

Key Enzymatic Players in Phthalate Biodegradation

| Enzyme Class | Function | Relevance to this compound (by analogy) |

|---|---|---|

| Carboxylesterases (Hydrolases) | Hydrolyze ester bonds, converting diesters to monoesters and then to phthalic acid. nih.govdiva-portal.org | Crucial for the initial breakdown. The branched 7-methyloctyl chain may present steric hindrance, affecting the rate. nih.govresearchgate.net |

| Phthalate Dioxygenases | Initiate the cleavage of the phthalic acid aromatic ring by adding hydroxyl groups. nih.gov | Essential for the complete mineralization of the core phthalate structure after side-chain removal. |

| Phthalate CoA Ligase / Decarboxylase | Involved in the anaerobic degradation pathway, activating phthalate to phthaloyl-CoA and then decarboxylating it to benzoyl-CoA. nih.gov | Represents a potential anaerobic degradation route in environments like sediments. |

Influence of Environmental Parameters on Biodegradation Rates

The rate of biodegradation of phthalates is significantly influenced by various environmental factors. These parameters affect microbial growth, enzyme activity, and the bioavailability of the contaminant.

Temperature: Temperature plays a crucial role in the metabolic activity of microorganisms. Generally, phthalate degradation rates increase with temperature up to an optimal point, beyond which enzymatic activity decreases. For many phthalate-degrading bacteria, the optimal temperature range is between 30°C and 35°C. nih.govnih.govCurrent time information in Washington, DC, US. For instance, the complete degradation of a mix of phthalates by Gordonia sp. was achieved at 30°C, with lower efficiency observed at temperatures below 28°C. nih.gov

pH: The pH of the soil or water matrix affects both the bioavailability of phthalates and the activity of microbial enzymes. Most known phthalate-degrading microorganisms exhibit optimal activity at a neutral pH, typically between 6.0 and 8.0. nih.govCurrent time information in Washington, DC, US. Extreme pH conditions, either acidic or basic, can inhibit microbial growth and enzymatic function, thereby reducing the rate of biodegradation. nih.gov

Nutrient Availability and Soil Organic Matter: The presence of nutrients is essential for supporting microbial populations responsible for biodegradation. In soil environments, the content of soil organic matter (SOM) can have a dual effect. SOM can serve as a nutrient source, promoting microbial growth and enzyme activity. bohrium.com However, the high hydrophobicity of high molecular weight phthalates means they can strongly adsorb to SOM, which may reduce their bioavailability to microorganisms. bohrium.com Despite this, studies have shown that the promotion of microbial activity by dissolved organic matter (DOM) is often the dominant effect, leading to enhanced biodegradation. bohrium.com

Influence of Environmental Factors on Phthalate Biodegradation (Based on Analogous Compounds)

| Parameter | Optimal Range/Condition | Effect on Biodegradation |

|---|---|---|

| Temperature | 30-35°C nih.govnih.govCurrent time information in Washington, DC, US. | Increased microbial and enzymatic activity up to an optimum. |

| pH | 6.0 - 8.0 nih.govCurrent time information in Washington, DC, US. | Optimal for the activity of most degrading enzymes and microbial growth. |

| Soil Organic Matter (SOM) | Moderate levels | Can enhance biodegradation by providing nutrients but may also decrease bioavailability through adsorption. bohrium.com |

| Oxygen | Aerobic conditions generally favored | Aerobic pathways are typically faster for phthalate degradation. Anaerobic degradation is possible but often slower. nih.gov |

Bioaccumulation and Biota Uptake Dynamics (Excluding Human Clinical Data)

Bioavailability in Aquatic and Terrestrial Organisms

The bioavailability of this compound is largely governed by its physicochemical properties, particularly its high molecular weight and hydrophobicity. In aquatic environments, due to its low water solubility, it is expected to partition from the water column into sediments and suspended organic matter. canada.ca This makes it available for ingestion by benthic (sediment-dwelling) organisms. nih.gov The uptake by pelagic (open-water) organisms from water is likely to be less significant than dietary uptake.

In terrestrial ecosystems, this compound is predicted to remain largely within the soil compartment due to its tendency to adsorb to organic matter. canada.ca This limits its leaching into groundwater but makes it bioavailable to soil-dwelling organisms such as earthworms and other invertebrates, as well as to plants. Some plants have been shown to take up phthalates from the soil, which can then be transferred up the food chain. researchgate.net

Critical Body Residue Methodologies in Ecotoxicological Assessments

The Critical Body Residue (CBR) or Critical Tissue Residue (CTR) approach is a toxicological methodology used to assess the risk of chemicals. Instead of relying on external exposure concentrations (e.g., in water or soil), the CBR method links adverse effects to the internal concentration of a chemical within an organism's tissues. This approach is particularly useful for hydrophobic, non-polar organic chemicals like phthalates that act via a mechanism of non-specific narcosis.

Narcosis, or baseline toxicity, occurs when a chemical accumulates in the lipid membranes of cells, causing disruption of membrane function. The CBR concept posits that for chemicals acting via this narcotic mechanism, adverse effects such as mortality will occur when the internal concentration reaches a relatively constant critical threshold. For acute narcosis, this is often in the range of 2 to 8 mmol/kg wet weight of tissue.

For high molecular weight phthalates like DINP, the Canadian government has utilized the CBR approach in its ecological risk assessments. canada.ca Their analysis concluded that even at the limit of its water solubility, the maximum achievable tissue concentration of DINP in aquatic organisms would be significantly lower than the levels associated with adverse effects due to narcosis. canada.ca This suggests that for this compound, the risk of acute toxicity to aquatic organisms via narcosis is likely low, as its bioavailability is limited by its low water solubility.

Mechanistic Studies of Biotransformation and Molecular Interactions

Metabolic Pathways in Model Organisms and In Vitro Systems

The metabolism of phthalates like BMOP generally follows a two-phase process. Phase I involves the initial breakdown of the parent compound, followed by Phase II, where the resulting metabolites are conjugated to increase their water solubility and aid in their elimination.

The initial and critical step in the biotransformation of BMOP is the hydrolysis of one of its ester bonds, a reaction catalyzed by esterase enzymes. This process cleaves the parent diester into a monoester metabolite and an alcohol. Specifically, BMOP is hydrolyzed to form mono-(7-methyloctyl) phthalate (B1215562) and benzyl (B1604629) alcohol, or monobenzyl phthalate (MBzP) and 7-methyl-1-octanol. This enzymatic action is a common pathway for the metabolism of various phthalate esters. nih.govnih.gov The resulting monoester is often considered the more biologically active species. nih.gov

Studies on other phthalates, such as butyl benzyl phthalate (BBP), have shown that the monoester metabolite, in that case, monobenzyl phthalate (MBzP), is a primary urinary metabolite. nih.gov This initial hydrolysis is a prerequisite for subsequent metabolic transformations.

Following ester hydrolysis, the alkyl side chain of the resulting monoester can undergo oxidation and hydroxylation. This is a common metabolic route for many xenobiotics, including phthalates. libretexts.org The purpose of these reactions is to introduce more polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, onto the molecule. This increases the water solubility of the metabolite, making it easier to excrete. For the mono-(7-methyloctyl) phthalate metabolite of BMOP, oxidation can occur at various positions along the 7-methyloctyl chain. libretexts.org

The monoester metabolites and their oxidized derivatives can then undergo Phase II conjugation reactions. The most common of these is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes catalyze the transfer of a glucuronic acid moiety to the metabolite. nih.gov This process significantly increases the water solubility of the phthalate metabolites, facilitating their urinary excretion. nih.gov For more lipophilic monoesters, the majority is excreted in a conjugated form. nih.gov Analysis of urine samples for phthalate metabolites often involves a deconjugation step (e.g., using β-glucuronidase) to measure the total amount of the monoester metabolite. nih.gov

Research into the metabolism of various phthalates has led to the identification of several novel metabolites. While specific novel metabolites for BMOP are not extensively documented in the provided search results, the metabolic pathways of similar phthalates suggest the potential formation of analogous compounds. For instance, studies on other isononyl phthalates have identified metabolites such as mono-isononyl phthalate (MiNP), hydroxy-mono-isononyl phthalate (OH-MiNP), and carboxy-mono-isononyl phthalate (cx-MiNP). researchgate.net Another identified metabolite is 7-Oxo-(Mono-methyl-octyl) phthalate (oxo-MiNP). metabolomicsworkbench.org It is plausible that BMOP metabolism could yield structurally similar metabolites, such as a hydroxylated mono-(7-methyloctyl) phthalate or a carboxylated version.

Table 1: Potential Metabolites of Benzyl (7-methyloctyl) phthalate

| Parent Compound | Potential Metabolite | Metabolic Process |

|---|---|---|

| This compound (BMOP) | Mono-(7-methyloctyl) phthalate | Esterase-mediated hydrolysis |

| This compound (BMOP) | Monobenzyl phthalate (MBzP) | Esterase-mediated hydrolysis |

| Mono-(7-methyloctyl) phthalate | Hydroxylated mono-(7-methyloctyl) phthalate | Alkyl chain oxidation/hydroxylation |

| Mono-(7-methyloctyl) phthalate | Carboxylated mono-(7-methyloctyl) phthalate | Alkyl chain oxidation |

Molecular Mechanisms of Interaction in Non-Human Biological Systems

The metabolites of phthalates can interact with various biological molecules and pathways, leading to a range of effects. One of the key areas of investigation is their interaction with nuclear receptors.

Some phthalate metabolites have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma (PPAR-γ). nih.govresearchgate.net PPAR-γ is a key regulator of adipogenesis (the formation of fat cells) and lipid metabolism. nih.govnih.gov

Studies on substitutes for di-(2-ethylhexyl) phthalate (DEHP) have demonstrated that certain metabolites can bind to and activate PPAR-γ. researchgate.net This activation can enhance the differentiation of preadipocytes into mature adipocytes and increase lipid accumulation. researchgate.net For example, research on benzyl butyl phthalate (BBP) has shown that it promotes adipogenesis in mesenchymal stem cells, a process that is at least partially mediated through PPAR-γ. nih.gov While direct studies on BMOP and its specific metabolites on PPAR-γ activation are not detailed in the provided results, the known activity of other phthalate metabolites suggests a potential for similar interactions.

Table 2: Investigated Molecular Interactions of Phthalate Metabolites

| Phthalate/Metabolite | Molecular Target | Observed Effect in Non-Human Systems |

|---|---|---|

| Benzyl butyl phthalate (BBP) | PPAR-γ | Upregulation of adipogenesis markers, enhanced lipid accumulation in mesenchymal stem cells. nih.gov |

of this compound

Following a comprehensive review of available scientific literature, no specific studies were identified for the chemical compound this compound concerning its mechanistic effects on cellular pathways, microalgae, or plant physiology.

Extensive searches were conducted to locate research data on the following topics as requested:

Cellular Pathway Perturbations in In Vitro Models (e.g., adipogenesis, insulin (B600854) sensitivity in adipocytes)

No studies were found that investigated the effects of this compound on adipogenesis or insulin sensitivity in adipocyte models.

Effects on Microalgal Species (degradation, biosynthesis, stress responses)

No literature was identified detailing the interactions between this compound and microalgal species, including its degradation, impact on biosynthesis, or the induction of stress responses.

Impact on Plant Physiology (e.g., root length, mitotic index)

No research data could be located regarding the impact of this compound on plant physiology, specifically concerning its effects on root length or the mitotic index in plant cells.

Therefore, it is not possible to provide an article with detailed research findings or data tables on these subjects for the specified compound. The body of scientific research has focused on other phthalate esters, and the specific biological and environmental interactions of this compound remain uncharacterized in the public domain.

Sources and Environmental Release Research

Industrial Applications and Use Profiles

Benzyl (B1604629) (7-methyloctyl) phthalate (B1215562), a type of phthalate ester, has been utilized as a plasticizer. silverfernchemical.com Plasticizers are additives incorporated into polymers like polyvinyl chloride (PVC) to enhance their flexibility, durability, and transparency. nayakem.comaccustandard.com Specifically, Benzyl (7-methyloctyl) phthalate belongs to a class of high-solvating, fast-fusing plasticizers known for their efficiency. nayakem.com

The primary application of such phthalates is in rendering rigid PVC materials soft and pliable for various uses. nayakem.comspecialchem.com These applications span a wide range of products, including vinyl floor coverings, adhesives, and coatings. nayakem.comwikipedia.org The strong solvent capability of benzyl butyl phthalate (BBP), a closely related compound, makes it suitable for a variety of resins. nayakem.com While specific data for this compound is limited, the general profile of similar phthalates suggests its use in industries aiming for faster production throughput and lower processing temperatures. nayakem.com

Phthalates are broadly categorized into low molecular weight (LMW) and high molecular weight (HMW) types. LMW phthalates, such as dibutyl phthalate (DBP) and benzyl butyl phthalate (BBP), have 3 to 6 carbon atoms in their side chains. nih.govnih.gov HMW phthalates, including diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), have 7 to 13 carbon atoms. nih.govnih.gov this compound, with a 7-methyloctyl group, falls into the higher molecular weight category. nih.govnih.gov HMW phthalates are often used in applications like wires and cables, flooring, and roofing membranes. nih.govsigmaaldrich.comsigmaaldrich.com

Table 1: General Industrial Applications of Phthalate Plasticizers

| Application Area | Specific Use Examples | Relevant Phthalate Types | Reference |

|---|---|---|---|

| Polyvinyl Chloride (PVC) Products | Vinyl flooring, wall coverings, tubing, footwear | BBP, DEHP, DINP, DIDP | nayakem.comspecialchem.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comnih.gov |

| Adhesives and Sealants | Polymer emulsions for adhesives | DBP, BBP | nayakem.com |

| Coatings and Inks | Paints, lacquers, printing inks | BBP | nayakem.comnih.gov |

| Automotive Products | Interior trims, car mat backing | BBP, DIDP | nayakem.comspecialchem.com |

Migration and Leaching from Consumer Products and Materials

Since phthalates are not chemically bound to the polymer matrix, they can migrate or leach out of products over time. bg.ac.rsni.ac.rsmerieuxnutrisciences.com This process can be influenced by factors such as temperature, contact with fatty substances, and the age of the material. accustandard.commendelu.cz

Phthalates are ubiquitous in indoor environments, and their presence in indoor dust and air is a significant pathway for human exposure. nih.govnih.govmdpi.com Building materials such as PVC flooring and wall coverings are major sources of phthalates in indoor dust. nih.gov Studies have consistently detected various phthalates, including those structurally similar to this compound, in indoor dust samples. nih.govnih.govmdpi.commdpi.com

Research has shown a correlation between the concentration of certain phthalates in house dust and the presence of PVC materials. nih.gov For example, di(2-ethylhexyl) phthalate (DEHP) and benzyl butyl phthalate (BBP) concentrations have been found to be associated with the amount of PVC flooring in a home. nih.gov Phthalates can adhere to airborne particulate matter, which can then be inhaled. researchgate.net The concentration of total phthalates in indoor air can vary significantly between different locations. researchgate.net

Table 2: Common Phthalates Found in Indoor Dust

| Phthalate | Common Abbreviation | Typical Sources | Reference |

|---|---|---|---|

| di(2-ethylhexyl) phthalate | DEHP | PVC flooring, building materials, furniture | nih.govnih.gov |

| dibutyl phthalate | DBP | PVC materials, personal care products | nih.govmdpi.com |

| benzyl butyl phthalate | BBP | PVC flooring, vinyl foams | wikipedia.orgnih.govnih.gov |

| diisobutyl phthalate | DIBP | Building materials, furniture | nih.govmdpi.com |

Phthalates can migrate from food packaging and contact materials into food, particularly fatty foods. bg.ac.rsmendelu.czfoodpackagingforum.org This migration represents a primary route of dietary exposure to these compounds. wikipedia.orgnih.gov Materials like PVC, used in food wrap and components of food processing equipment like conveyor belts and tubing, are common sources. flexvinylalliance.com

Studies have detected various phthalates in a wide range of food products and their packaging. nih.govfoodpackagingforum.org For instance, DEHP has been found in nearly all types of packaging materials analyzed in some studies. foodpackagingforum.org The extent of migration can be influenced by the fat content of the food, temperature, and storage time. mendelu.cz Research has shown that phthalate concentrations can increase after food is packaged and transported, even in non-PVC containers, suggesting contamination can occur throughout the production chain. foodpackagingforum.orgfoodpackagingforum.org

Specific migration limits (SMLs) for certain phthalates in food contact materials are established by regulatory bodies to control exposure. bg.ac.rs For example, the European Union has set SMLs for DBP, BBP, and DEHP. bg.ac.rs

Phthalates are extensively used in medical devices to provide flexibility to PVC components. nih.govnamsa.com This includes items such as infusion sets, blood bags, catheters, and tubing. nih.govnamsa.com The addition of plasticizers can be as high as 50% by weight of the PVC material. namsa.com

Leaching of phthalates from these devices is a concern as it can lead to direct patient exposure. contaminantsreviews.comnih.gov The amount of phthalate that leaches can depend on the type of fluid in contact with the device, temperature, and duration of use. contaminantsreviews.com Studies have shown that DEHP is a major phthalate that leaches from medical products, with significant amounts found in devices like respiratory support equipment. nih.gov Even products labeled as "DEHP-free" have been found to leach notable concentrations of this compound. nih.gov

The use of certain phthalates in medical devices is regulated, and manufacturers must justify their use, especially for substances classified with reproductive toxicity. namsa.com

Emission Pathways and Release Inventories

The manufacturing and production processes of phthalates and plasticized products are potential sources of environmental release. accustandard.com Phthalates can be released into the environment through wastewater and atmospheric emissions from production facilities. accustandard.com Because they are not chemically bonded to the plastic, lower molecular weight phthalates are more easily released into the environment as the material ages or weathers. accustandard.com

Waste Disposal and Landfill Leachate

The disposal of consumer and industrial products containing phthalates in municipal solid waste (MSW) landfills is a significant pathway for their release into the environment. Phthalate esters (PAEs), which are not chemically bound to the polymer matrix of plastics, can readily leach from waste materials. nih.govmdpi.com Landfill leachate, the liquid that permeates through the waste, is consequently a major source of phthalate contamination in the environment. nih.govnih.gov

General Research Findings on Phthalates in Landfill Leachate:

Ubiquitous Contaminants: Numerous studies have demonstrated that phthalates are ubiquitous contaminants in landfill leachate. nih.gov The composition and concentration of phthalates in leachate can vary significantly depending on factors such as the type of waste, the age of the landfill, seasonal variations, and the specific properties of the phthalate compound. nih.gov

Commonly Detected Phthalates: Research has consistently identified several phthalates in landfill leachate. The most predominant among these is often Di(2-ethylhexyl) phthalate (DEHP), with other frequently detected compounds including Di-n-butyl phthalate (DBP), Diethyl phthalate (DEP), Butylbenzyl phthalate (BBP), and Dimethyl phthalate (DMP). nih.govresearchgate.net

Concentration Variability: The concentrations of phthalates in landfill leachate can span a wide range. For instance, a study of landfills in central Poland detected DEHP at concentrations up to 73.9 μg/L. nih.gov Another study in Iran reported total phthalate concentrations in leachate ranging from 114 to 303 μg/L. nih.gov The variability is influenced by the co-disposal of different types of waste and the stage of waste degradation within the landfill. nih.gov

Transformation and Degradation: Within the landfill environment, phthalate diesters can undergo transformation to their corresponding monoesters and phthalic acid. nih.gov The degradation process is influenced by the landfill's biochemical conditions, with different degradation rates observed in acidogenic versus methanogenic phases. nih.gov For example, in the initial methanogenic phase, the concentrations of degradation products can exceed those of the parent diesters. nih.gov

Illustrative Data on Phthalate Concentrations in Landfill Leachate:

The following tables present data from studies on various phthalates in landfill leachate. It is important to reiterate that this data does not include this compound but is provided to illustrate the typical concentrations of related compounds found in this environmental compartment.

Table 1: Concentration of Selected Phthalates in Leachate from Municipal Landfills in Central Poland

| Phthalate | Season | Concentration Range (μg/L) |

| Di(2-ethylhexyl) phthalate (DEHP) | Spring | up to 73.9 |

| Diethyl phthalate (DEP) | Spring | 0.61 - 1.84 |

| Di-n-butyl phthalate (DBP) | Spring | <0.6 - 1.08 |

| Di-isobutylphthalate (DIBP) | Spring | <0.6 - 2.17 |

| Dimethyl phthalate (DMP) | Spring | 1.08 - 1.98 |

| Data sourced from a 2017 study on municipal landfills in central Poland. nih.gov |

Table 2: Phthalate Concentrations in Landfill Leachate from a Coastal City in Iran

| Phthalate | Season | Concentration (μg/L) |

| Total of 6 Phthalate Esters (Σ6PEs) | Dry | 303 |

| Total of 6 Phthalate Esters (Σ6PEs) | Wet | 114 |

| Bis (2-ethylhexyl) phthalate | Wet (in surface soil) | up to 3257 ng/g |

| Dimethyl phthalate | Dry (in sub-surface soil) | as low as 6 ng/g |

| Data reflects concentrations in leachate and surrounding soil. nih.gov |

Academic Perspectives on Regulatory Science and Risk Assessment Methodologies

Scientific Basis for Substance Grouping and Classification (e.g., medium-chain phthalates)

The classification of Benzyl (B1604629) (7-methyloctyl) phthalate (B1215562) within the medium-chain phthalate subgroup is founded on a combination of chemical structure, physicochemical properties, and toxicological data. From a health perspective, the primary rationale for this grouping is a Structure-Activity Relationship (SAR) analysis. This analysis focuses on key events in the mode of action for phthalate-induced androgen insufficiency during the reproductive development of male rats. The effects of phthalate esters on these critical events are strongly linked to the length and nature of their alkyl chains. canada.ca

Ecologically, the subgrouping of medium-chain phthalates is primarily determined by their log Kow (octanol-water partition coefficient) and water solubility. These properties, in turn, influence their bioaccumulation potential and ecotoxicity. canada.ca Medium-chain phthalates are characterized as hydrophobic substances that can adsorb to soil particles and have limited potential to volatilize from water. They are known to undergo relatively rapid biodegradation, especially in aerobic conditions. However, at very low concentrations, the rate of biodegradation slows down. canada.ca The selection of substances for this group also considers similar potential health effects of concern, potential ecological effects, and the likelihood of consumer and child exposure. canada.ca This grouping strategy allows for more efficient and effective risk assessment and management by leveraging data from related compounds. canada.ca

Structure-Activity Relationship (SAR) Analysis in Ecological and Hazard Assessment

Structure-Activity Relationship (SAR) analysis is a crucial tool in assessing the ecological and health hazards of phthalates, including Benzyl (7-methyloctyl) phthalate. SAR models are used to predict the biological activity of a chemical based on its molecular structure. researchgate.net For phthalates, a key application of SAR is in evaluating their potential to cause developmental and reproductive toxicity. nih.gov

The toxicity of phthalates is highly dependent on the structure of their alkyl side chains. nih.gov Research has established distinct SARs for phthalate-mediated testicular dysgenesis syndrome, which includes conditions like hypospadias and cryptorchidism. nih.gov These effects are often linked to the downregulation of genes involved in androgen synthesis and the inhibition of steroidogenic enzymes. nih.gov Specifically, the length and branching of the alkyl chains are critical determinants of toxicity. Phthalates with straight side chains of C5-C6 are generally the most potent, while those with shorter (C1-C2) or longer (C8-13) chains are often ineffective. nih.gov The introduction of branching or unsaturation in the side chains can increase toxicity. nih.gov

Methodologies for Environmental Risk Characterization

Derivation of Predicted No-Effect Concentrations (PNECs)

The derivation of a Predicted No-Effect Concentration (PNEC) is a fundamental step in environmental risk characterization. The PNEC represents the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. Two primary methodologies are employed for PNEC derivation: the Assessment Factor (AF) method and the Species Sensitivity Distribution (SSD) method. unipd.itfrontiersin.org

The AF method is typically used when ecotoxicity data is limited. researchgate.net It involves dividing the lowest available toxicity value (e.g., the lowest No-Observed-Effect Concentration or NOEC) from laboratory tests by a numerical assessment factor. researchgate.net This factor accounts for various uncertainties, such as the extrapolation from a limited number of species to the entire ecosystem. researchgate.net

The SSD approach, on the other hand, is a probabilistic method used when a larger set of toxicity data for different species is available. frontiersin.org A statistical distribution is fitted to the toxicity data, and the concentration that is hazardous to a small fraction of species (typically 5%), known as the HC5, is determined. The PNEC is then derived from this HC5 value, often by applying a smaller assessment factor. frontiersin.org

The choice of method and the specific assessment factors used can vary depending on the available data and the regulatory framework. service.gov.uk For instance, different assessment factors may be applied depending on whether the available data are from short-term (acute) or long-term (chronic) studies and the number of trophic levels represented in the data. unipd.it

A simplified representation of risk involves calculating the ratio of the Predicted Environmental Concentration (PEC) to the PNEC. A PEC/PNEC ratio of less than 1 is generally considered evidence of low environmental risk. researchgate.net

Exposure Modeling and Environmental Fate Prediction

Exposure modeling and the prediction of a chemical's environmental fate are critical for understanding the potential risks to both humans and ecosystems. Phthalates, being semi-volatile organic compounds, can be released into the environment during their production, use, and disposal. epa.gov They are not chemically bound to the polymer matrix in products, which allows them to migrate into the surrounding environment, including air, dust, and water. vt.edu

Environmental fate models predict how a chemical will move and transform in the environment. For phthalates, these models consider processes such as volatilization, adsorption to soil and sediment, and biodegradation. canada.ca Monitoring data, though sometimes complicated by laboratory contamination, have shown the presence of phthalates in various environmental media, including water and industrialized areas. epa.gov

Human exposure to phthalates occurs through multiple pathways, including inhalation of contaminated air, ingestion of contaminated food and dust, and dermal absorption from consumer products. nih.govnih.govnih.gov Probabilistic exposure models are used to estimate the distribution of multi-route exposures within a population. These models integrate information on phthalate concentrations in various products and environmental media with data on human activities and behaviors. vt.edu

Academic Frameworks for Human Biomonitoring Data Interpretation

Exposure Reconstruction Methodologies (Deterministic, Stochastic, PBTK models)

Human biomonitoring, the measurement of chemicals or their metabolites in human tissues and fluids like urine and blood, provides a direct measure of internal exposure. nih.govnih.gov Interpreting this data to understand the external exposure sources and pathways requires sophisticated modeling frameworks.

Exposure reconstruction methodologies aim to link the internal dose (biomonitoring data) to the external dose (the amount of a substance an individual comes into contact with). These methodologies can be broadly categorized as deterministic, stochastic, and physiologically based toxicokinetic (PBTK) models.

Deterministic models use single-point estimates for input parameters to calculate a single estimate of exposure.

Stochastic models , such as Monte Carlo analysis, use distributions for input parameters to generate a distribution of possible exposures, providing a more comprehensive picture of population-level variability and uncertainty. vt.edu

Physiologically Based Toxicokinetic (PBTK) models are more complex, simulating the absorption, distribution, metabolism, and excretion of a chemical in the body. These models use physiological parameters and chemical-specific data to predict the concentration of a substance or its metabolites in various tissues and fluids over time. PBTK models are particularly useful for reverse dosimetry, which involves using biomonitoring data to estimate the external exposure dose. vt.edu

By integrating exposure models with PBTK models, researchers can predict population distributions of internal dosimetry and compare these predictions with measured biomonitoring data to validate and refine the models. vt.edu This integrated approach is essential for assessing population-scale risks from phthalate exposure. vt.edu

Integration of Environmental Monitoring and Biomonitoring Data

The integration of environmental monitoring and biomonitoring data provides a comprehensive framework for evaluating human and ecological exposure to chemical substances like this compound. Environmental monitoring quantifies the presence of a compound in abiotic media such as air, water, and soil, while biomonitoring measures the chemical or its metabolic byproducts in biological samples, offering a direct measure of internal dose. nih.govnih.gov

While specific monitoring data for this compound are not extensively detailed in publicly available literature, the approach can be understood from studies on structurally similar phthalates. For instance, environmental monitoring in Canada has detected various phthalates in surface waters, with concentrations of some, like di(2-ethylhexyl) phthalate (DEHP), ranging from 0.29 to 300 µg/L. ccme.ca Such monitoring helps identify environmental compartments where accumulation may occur and informs exposure models. ccme.ca

Biomonitoring is crucial because phthalate diesters are rapidly metabolized in the body. nih.gov Therefore, studies typically measure the more stable monoester metabolites in urine to assess exposure. nih.govnih.gov Large-scale programs like the U.S. National Health and Nutrition Examination Survey (NHANES) have demonstrated that metabolites of many phthalates are detectable in the urine of the general population, indicating widespread and continuous exposure. nih.govnih.govepa.gov For example, in the 2007-2008 NHANES survey, metabolites of Butyl benzyl phthalate (BBP) were detected in 98% of all individuals sampled. epa.gov The discovery of such widespread exposure through biomonitoring provides a critical link between the presence of these chemicals in consumer products and the environment and their actual uptake by the human body. nih.gov

The table below illustrates the types of data integrated in this approach, using related phthalates as examples.

| Data Type | Matrix | Example Compound(s) | Purpose |

| Environmental Monitoring | Water | DEHP, DBP | Identify environmental contamination levels and potential exposure sources. ccme.ca |

| Indoor Air | Butyl benzyl phthalate (BBP) | Assess inhalation exposure risk from consumer products like vinyl flooring. who.int | |

| Biomonitoring | Urine | DEHP, DBP, BBP metabolites | Quantify internal dose and confirm human exposure from all sources. nih.govepa.gov |

| Breast Milk | Phthalate metabolites | Evaluate exposure in vulnerable populations, such as infants. nih.gov |

This table is illustrative and uses data from related phthalates to demonstrate the monitoring integration concept.

Mixture Risk Assessment Methodologies (e.g., Hazard Index approach)

Humans are concurrently exposed to numerous chemicals, including multiple phthalates, from various sources. nih.govnih.gov To address the potential for combined effects, mixture risk assessment methodologies are employed. The Hazard Index (HI) approach is a widely used method, particularly for compounds that share a common mechanism of toxicity, such as the anti-androgenic effects associated with many phthalates. nih.govcpsc.gov

The HI approach operates on the principle of dose additivity. nih.gov It is calculated by summing the Hazard Quotients (HQs) for individual substances in a mixture. The HQ for a single chemical is the ratio of its estimated exposure level to its toxicological reference value (e.g., Tolerable Daily Intake or Reference Dose). nih.gov

Hazard Index (HI) = HQ₁ + HQ₂ + ... + HQₙ

An HI value below 1.0 suggests that the cumulative exposure to the mixture is unlikely to pose a significant health risk. Conversely, an HI exceeding 1.0 indicates a potential for adverse effects, warranting further investigation or risk management actions. nih.gov

Studies have applied this methodology to assess cumulative risk from phthalate exposure in various populations. For example, a U.S. study using NHANES data calculated HIs for a mixture of five phthalates (DEHP, DBP, DiBP, DiNP, and BBP), finding that while median HIs were low, the 95th percentile values approached or exceeded 1.0, driven primarily by DEHP and DBP exposures. nih.gov Similarly, a Danish study on children and adolescents used the HI approach to evaluate cumulative risk from four phthalates, with some individuals exceeding the threshold. nih.gov For a compound like this compound, its inclusion in a Hazard Index calculation would be contingent on it being identified as having a mode of action common to the other phthalates under assessment.

The table below provides a simplified illustration of how a Hazard Index might be calculated for a hypothetical mixture.

| Phthalate | Exposure (mg/kg/day) | Reference Dose (mg/kg/day) | Hazard Quotient (HQ) |

| Compound A | 0.002 | 0.02 | 0.10 |

| Compound B | 0.005 | 0.01 | 0.50 |

| Compound C | 0.001 | 0.005 | 0.20 |

| Total | Hazard Index (HI) = 0.80 |

This table is a hypothetical example to illustrate the Hazard Index calculation method.

Analysis of Chemical Management Policy and Legislative Frameworks (e.g., REACH, CEPA)

The management of phthalates is governed by comprehensive chemical policy frameworks globally, including REACH in the European Union and the Canadian Environmental Protection Act, 1999 (CEPA) in Canada.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)

Under REACH, companies are responsible for managing the risks of chemicals they produce and market in the EU. Phthalates with hazardous properties, particularly concerning reproductive toxicity, are subject to stringent regulation.

Authorisation: Substances of Very High Concern (SVHC) are placed on the Authorisation List (Annex XIV). This means they cannot be used or placed on the market after a "sunset date" unless a specific authorisation is granted. Several phthalates, including Butyl benzyl phthalate (BBP), DEHP, DBP, and DIBP, are on this list due to their reproductive toxicity. europa.euineris.frineris.fr

Restriction: Annex XVII of REACH restricts the manufacture, use, or placing on the market of certain substances if they pose an unacceptable risk. Various phthalates are restricted in articles like toys and childcare items. ineris.freuropa.eu

Grouping Approach: More recently, the European Chemicals Agency (ECHA) has begun assessing chemicals in groups. foodpackagingforum.org In 2021, ECHA published a regulatory needs assessment for ortho-phthalates, dividing them into subgroups based on carbon chain length. This strategy aims to prevent regrettable substitution by regulating structurally similar substances collectively. foodpackagingforum.org this compound, as a benzyl C9-branched alkyl ester, would fall within these grouping considerations.

CEPA (Canadian Environmental Protection Act, 1999)

In Canada, the Chemicals Management Plan (CMP) assesses and manages the risks of chemical substances. canada.ca A substance is assessed to determine if it is "toxic" under section 64 of CEPA, which could trigger risk management measures. canada.canih.gov

A 2021 screening assessment under the CMP evaluated a "Phthalate Substance Grouping" of 14 substances. canada.ca This group explicitly included the broader category "1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters (B79P)," which encompasses this compound. The assessment considered cumulative effects and concluded that, with the exception of DEHP (which was previously found to be harmful to human health), the phthalates in the grouping were not considered a risk to human health or the environment at current exposure levels. canada.canih.gov However, Canada does restrict the concentration of six phthalates (DBP, BBP, DEHP, DNOP, DiNP, and DIDP) in certain children's toys and childcare articles under the Canada Consumer Product Safety Act (CCPSA). nih.gov

The following table summarizes the regulatory status of key phthalates under these frameworks.

| Phthalate | EU REACH Status | Canadian Status (CEPA/CCPSA) |

| Butyl benzyl phthalate (BBP) | SVHC; on Authorisation List (Annex XIV); Restricted in some articles. europa.euineris.fr | Restricted in specific children's products. nih.gov Previously assessed and not found to be toxic. canada.ca |

| Di(2-ethylhexyl) phthalate (DEHP) | SVHC; on Authorisation List (Annex XIV); Restricted in some articles. ineris.frineris.fr | Confirmed "CEPA toxic" and harmful to human health; restricted in specific children's products. canada.canih.gov |

| Benzyl C7-9-branched and linear alkyl esters (B79P) | Not individually listed but falls under the group assessment approach for ortho-phthalates. foodpackagingforum.org | Assessed as part of a substance group and not found to be a risk at current exposure levels. canada.ca |

Comparative Academic Studies with Other Phthalate Esters

Structural Influences on Environmental Fate and Behavior

The environmental fate and behavior of phthalate (B1215562) esters are intrinsically linked to their chemical structure, particularly the length and branching of their alkyl chains. These structural variations significantly affect properties such as water solubility, hydrophobicity, and, consequently, their distribution and persistence in the environment.

High molecular weight phthalates, such as Benzyl (B1604629) (7-methyloctyl) phthalate, generally exhibit lower water solubility and higher hydrophobicity compared to their low molecular weight counterparts like DBP and Diethyl phthalate (DEP). bohrium.com This reduced water solubility limits their mobility in aquatic systems but increases their propensity to adsorb to soil, sediment, and organic matter. nih.gov The branched structure of the 7-methyloctyl group in Benzyl (7-methyloctyl) phthalate can also influence its environmental degradation. While linear alkyl chains are often more readily biodegradable, branching can sometimes hinder microbial attack, potentially leading to greater persistence in the environment compared to linear isomers.

Under anaerobic conditions, the degradation rates of phthalates have been observed to follow the order of DBP > BBP >> DEHP > Diisononyl phthalate (DINP), a category that includes this compound. nih.gov This suggests that higher molecular weight and branched phthalates like DINP are more persistent in anaerobic environments such as sediments.

Table 1: Comparative Environmental Fate Characteristics of Selected Phthalate Esters

| Phthalate Ester | Molecular Weight ( g/mol ) | Water Solubility | Log K_ow | Relative Biodegradation Rate (Anaerobic) |

| This compound | 382.5 | Low | High | Slow |

| Di(2-ethylhexyl) phthalate (DEHP) | 390.54 | Low | 7.5 | Slow |

| Di-n-butyl phthalate (DBP) | 278.34 | Low | 4.5 | Fast |

| Butyl benzyl phthalate (BBP) | 312.36 | Low | 4.91 | Moderate |

Note: Specific quantitative data for this compound are limited; values are based on trends for high molecular weight and isononyl phthalates.

Comparative Biotransformation Kinetics and Metabolite Profiles

The biotransformation of phthalate esters is a critical determinant of their biological activity and potential toxicity. The initial step in the metabolism of most phthalates involves the hydrolysis of one of the ester bonds by carboxylesterases to form the corresponding monoester metabolite. The kinetics of this process and the subsequent metabolic steps are highly dependent on the structure of the parent phthalate.

For this compound, it is anticipated that the initial hydrolysis would yield mono-benzyl phthalate (MBzP) and mono-(7-methyloctyl) phthalate. The rate of this initial hydrolysis can be influenced by the steric hindrance around the ester linkage. The branched 7-methyloctyl chain may be hydrolyzed at a different rate compared to the linear butyl chain in DBP or the 2-ethylhexyl chain in DEHP.

Following the formation of the monoester, further metabolism can occur, including oxidation of the alkyl chain. For instance, the metabolism of BBP in rats results in the formation of MBzP and mono-n-butyl phthalate (MBuP), followed by further oxidation and conjugation. nih.gov Similarly, the metabolites of DINP undergo various oxidative modifications. nih.gov It is plausible that the 7-methyloctyl chain of this compound also undergoes hydroxylation and subsequent oxidation to form more polar metabolites that can be more readily excreted.

The specific isomers of the monoester metabolites can also influence their biological activity. The branching of the alkyl chain can lead to a variety of secondary metabolites, each with potentially different toxicokinetic and toxicodynamic properties.

Table 2: Primary Metabolites of Selected Phthalate Esters

| Parent Phthalate Ester | Primary Monoester Metabolite(s) |

| This compound | Mono-benzyl phthalate (MBzP), Mono-(7-methyloctyl) phthalate |

| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) |

| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MnBP) |

| Butyl benzyl phthalate (BBP) | Mono-benzyl phthalate (MBzP), Mono-n-butyl phthalate (MnBP) |

Differential Molecular Interactions and Ecotoxicological Mechanisms in Model Systems

The ecotoxicological effects of phthalates are diverse and depend on the specific compound and the organism being studied. The molecular interactions that underpin these effects, such as binding to nuclear receptors, are highly sensitive to the structural nuances of the phthalate or its metabolites.

Phthalates are known to act as endocrine-disrupting chemicals, often by interacting with hormone receptors such as the estrogen receptor and peroxisome proliferator-activated receptors (PPARs). The affinity of a phthalate or its monoester for these receptors is a key factor in its potential to cause adverse effects.

Comparative studies have shown that BBP and DBP can exhibit estrogenic activity in some in vitro models. nih.gov In contrast, high molecular weight phthalates like DINP and Di-isodecyl phthalate (DIDP) are generally considered not to cause adverse effects on the male reproductive tract in intact organisms and are therefore not classified as "endocrine disruptors" in the same manner as some lower molecular weight phthalates. cpsc.gov

In aquatic organisms, the toxicity of phthalates often correlates with their water solubility, with lower molecular weight phthalates being more acutely toxic. However, the mechanisms of toxicity can differ. For example, in the midge Chironomus riparius, BBP was found to be more toxic than DEHP, affecting larval survival and upregulating the ecdysone (B1671078) receptor gene, which is involved in insect molting and development.

The branched structure of the isononyl group in compounds like this compound can influence how the molecule fits into the binding pockets of receptors. Computational studies on DINP metabolites have shown their potential to interact with and inhibit certain sulfotransferases, which are important for detoxification processes. nih.gov These interactions are dependent on the specific structure of the metabolite. Therefore, the specific isomeric form of the 7-methyloctyl group could lead to differential molecular interactions compared to other isononyl phthalates and other phthalate classes.

Table 3: Comparative Ecotoxicological Endpoints for Selected Phthalate Esters

| Phthalate Ester | Primary Ecotoxicological Concern | Example of a Molecular Interaction |

| This compound | Potential for bioaccumulation; endocrine disruption potential under investigation (as part of isononyl phthalates) | Interaction with nuclear receptors (e.g., PPARs) |

| Di(2-ethylhexyl) phthalate (DEHP) | Reproductive and developmental toxicity; endocrine disruption | Agonist for PPARs |

| Di-n-butyl phthalate (DBP) | Reproductive toxicity; endocrine disruption | Anti-androgenic activity |

| Butyl benzyl phthalate (BBP) | Aquatic toxicity; endocrine disruption | Estrogenic activity in some assays |

Research Gaps and Future Academic Directions

Unidentified Environmental Transformation Products

The environmental degradation of phthalates can lead to a variety of transformation products, some of which may present their own environmental concerns. For instance, the degradation of Butyl Benzyl (B1604629) Phthalate (B1215562) (BBP) can yield monoesters such as mono-n-butyl phthalate (MBuP) and monobenzyl phthalate (MBzP), as well as phthalic acid. researchgate.net While the initial hydrolysis of the ester bonds is a well-understood primary degradation step for many phthalates, the subsequent fate of the resulting phthalic acid and the corresponding alcohols (in this case, benzyl alcohol and 7-methyloctanol) is less clear, particularly under varying environmental conditions. nih.govwikipedia.org